4-Hexyloxyphenyl 4-nitrobenzoate
Overview
Description
4-Hexyloxyphenyl 4-nitrobenzoate is an organic compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyloxyphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-hexyloxyphenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hexyloxyphenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogens (e.g., bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-Hexyloxyphenyl 4-aminobenzoate.
Substitution: Various substituted derivatives of this compound depending on the substituent introduced.
Scientific Research Applications
4-Hexyloxyphenyl 4-nitrobenzoate has several applications in scientific research:
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Hexyloxyphenyl 4-nitrobenzoate is primarily related to its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The hexyloxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 4-nitrobenzoate: Similar structure but with a methoxy group instead of a hexyloxy group.
4-Ethoxyphenyl 4-nitrobenzoate: Similar structure but with an ethoxy group instead of a hexyloxy group.
4-Butoxyphenyl 4-nitrobenzoate: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
4-Hexyloxyphenyl 4-nitrobenzoate is unique due to its longer hexyloxy chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and reactivity compared to its shorter-chain analogs.
Properties
IUPAC Name |
(4-hexoxyphenyl) 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-3-4-5-14-24-17-10-12-18(13-11-17)25-19(21)15-6-8-16(9-7-15)20(22)23/h6-13H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFYWPMCBAQUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389473 | |
Record name | 4-HEXYLOXYPHENYL 4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68162-10-7 | |
Record name | 4-HEXYLOXYPHENYL 4-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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